N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide is a structurally complex compound featuring a pyrrolidine ring fused with a benzoxazole moiety and linked via a methylene bridge to a propanamide group substituted with a 2-fluorophenyl ring.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-8-2-1-6-15(17)11-12-20(26)23-14-16-7-5-13-25(16)21-24-18-9-3-4-10-19(18)27-21/h1-4,6,8-10,16H,5,7,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVAAGQQMBCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural elements:
- Benzo[d]oxazole moiety : Known for its diverse pharmacological properties.
- Pyrrolidine ring : Often associated with various biological activities, including neuroprotective effects.
- Propanamide group : Imparts stability and influences the compound's interaction with biological targets.
Antimycobacterial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, derivatives containing the benzo[d]oxazole structure have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds with similar structural features. In vitro studies demonstrated that certain benzo[d]oxazole derivatives can reduce neurotoxicity in PC12 cells induced by beta-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. These compounds were found to enhance cell viability and modulate critical signaling pathways such as Akt/GSK-3β/NF-κB, leading to reduced apoptosis and improved neuronal survival .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. The following pathways are particularly noteworthy:
- Inhibition of NF-kB Pathway : This pathway is crucial for cell survival and proliferation. Compounds that inhibit NF-kB may reduce inflammation and apoptosis in neuronal cells.
- Modulation of Akt Signaling : The Akt pathway is involved in cell growth and survival. Compounds that enhance Akt phosphorylation can promote cell survival under stress conditions.
- BACE1 Inhibition : Reducing the expression of BACE1, an enzyme involved in the production of Aβ, could be a therapeutic target for Alzheimer's disease .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide has been investigated for its potential therapeutic applications. The compound's structure suggests that it may exhibit:
- Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of benzo[d]oxazole exhibit antitumor properties by interfering with cellular signaling pathways.
- Antimicrobial Properties : The incorporation of the benzo[d]oxazole moiety is known to enhance antimicrobial activity against various pathogens, making this compound a candidate for further studies in infectious disease treatment.
Pharmacological Studies
Pharmacological studies have focused on the compound's ability to modulate biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, similar to other pyrrolidine derivatives that target kinases and proteases .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders. Research into related compounds indicates possible effects on serotonin and dopamine receptors .
Material Science
The unique chemical structure of this compound allows for its use in developing new materials:
- Catalysts : The compound can serve as a catalyst in organic reactions due to its ability to stabilize transition states, enhancing reaction rates and selectivity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell lines in vitro, suggesting potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of certain kinases involved in cancer progression, warranting further investigation into its mechanism of action. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares functional similarities with several propanamide derivatives and fluorinated aromatic systems documented in the evidence. Below is a comparative analysis based on structural motifs, physicochemical properties, and inferred biological implications:
Substituent and Electronic Effects
- Fluorophenyl Position: The target compound’s 2-fluorophenyl group contrasts with the 3-fluorophenyl in ’s chromenone derivative.
- Benzoxazole vs. Indole/Biphenyl: The benzoxazole’s electron-deficient nature and rigid planar structure differ from the indole (electron-rich, H-bond donor) in or the biphenyl (highly lipophilic) in fentanyl derivatives .
Physicochemical and Pharmacokinetic Inferences
- Molecular Weight: The target compound’s molecular weight (~385 g/mol, estimated) is lower than ’s chromenone derivative (589.1 g/mol) but higher than fentanyl analogs (~400–450 g/mol) .
- Synthesis: Likely involves amide coupling between a pyrrolidine-methylamine intermediate and 3-(2-fluorophenyl)propanoyl chloride, analogous to methods in and .
Q & A
Q. What are the recommended synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step protocols, typically starting with the assembly of the pyrrolidine-benzo[d]oxazole core followed by functionalization with the 2-fluorophenylpropanamide group. Key steps include:
- Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation).
- Ring-closing reactions to construct the benzo[d]oxazole moiety.
- Solvent selection (e.g., DMF or THF for polar intermediates) and temperature control (e.g., 0–5°C for sensitive intermediates). Optimization strategies include using design of experiments (DoE) to systematically vary parameters like reaction time, catalyst loading, and stoichiometry .
Q. How does the structural configuration of this compound influence its potential biological activity?
The compound’s bioactivity is linked to its hybrid architecture:
- Benzo[d]oxazole : Known to modulate enzyme targets (e.g., kinases) and enhance metabolic stability.
- Pyrrolidine : Enhances solubility and enables conformational flexibility for receptor binding.
- 2-Fluorophenylpropanamide : The fluorine atom improves lipophilicity and bioavailability, while the amide group facilitates hydrogen bonding with biological targets. Comparative studies with analogs (e.g., replacing fluorine with chlorine) suggest fluorinated derivatives exhibit higher selectivity for CNS targets .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Essential methods include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the pyrrolidine and benzo[d]oxazole.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- HPLC with UV/Vis detection (using C18 columns) to assess purity (>95% required for in vitro assays).
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent vehicle) or off-target effects. Methodological approaches include:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolic stability studies : Use liver microsomes to rule out rapid degradation as a cause of false negatives.
- Computational docking : Compare binding poses across homologs to identify structural determinants of activity .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile while retaining efficacy?
Rational modifications include:
- Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance bioavailability.
- Isotere replacement : Substitute the pyrrolidine ring with azetidine to reduce metabolic liability.
- Fluorine scanning : Introduce additional fluorine atoms at meta/para positions to tune logP and plasma protein binding .
Q. How can researchers investigate the compound’s mechanism of action when target deconvolution is challenging?
Advanced methodologies:
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify interacting proteins.
- CRISPR-Cas9 screens : Perform genome-wide knockouts to pinpoint pathways essential for compound activity.
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to infer downstream effects .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
